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Compound of Interest

Compound Name: ND-011992

Cat. No.: B12387952

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ND-011992, a
potent inhibitor of the cytochrome bd oxidase in Mycobacterium tuberculosis (M. tuberculosis),
in whole-cell screening assays. The protocols detailed below are designed to facilitate the
identification and characterization of compounds that exhibit synergistic activity with ND-
011992, ultimately targeting the respiratory chain of M. tuberculosis.

Introduction

ND-011992 is a valuable chemical probe for studying the respiratory metabolism of M.
tuberculosis. On its own, ND-011992 shows limited efficacy against M. tuberculosis due to the
presence of a second terminal oxidase, the cytochrome bcc:aa3 complex.[1][2] However, when
used in combination with an inhibitor of the cytochrome bcc:aa3 complex, such as Q203, ND-
011992 exhibits potent bactericidal activity.[1][3][4] This synergistic interaction arises from the
dual blockade of both terminal oxidases, leading to a collapse of the proton motive force,
inhibition of ATP synthesis, and ultimately, cell death.[1][2][3]

These protocols outline a whole-cell screening strategy to identify novel compounds that
phenocopy the synergistic effect observed with Q203 when combined with ND-011992. The
primary screen is designed to identify compounds that inhibit the growth of wild-type M.
tuberculosis only in the presence of a sub-inhibitory concentration of ND-011992. Positive hits
from the primary screen can then be validated through secondary assays measuring key
physiological parameters such as intracellular ATP levels and oxygen consumption rates.
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Data Presentation

Table 1: Inhibitory Concentrations of ND-011992 and Q203 against M. tuberculosis

IC50 (Wild-Type M.

Compound Target tuberculosis Reference
H37Rv)
Cytochrome bd 2.8-4.2 uM (in the
ND-011992 _ [3]
oxidase presence of Q203)

Cytochrome bcc:aa3
Q203 ) 2.5nM [5]
oxidase (QcrB)

Table 2: Synergistic Activity of ND-011992 and Q203 against M. tuberculosis

Fractional
. Inhibitory .
Assay Organism ) Interpretation Reference
Concentration
(FIC) Index
_ _ Highly
ATP Depletion M. bovis BCG 0.01 o [3]
Synergistic
] M. tuberculosis o
ATP Depletion 0.16 Synergistic [3]

H37Rv

Experimental Protocols
Protocol 1: Primary Whole-Cell Screen for Compounds
Synergizing with ND-011992

This protocol describes a high-throughput whole-cell screen to identify compounds that inhibit
the growth of M. tuberculosis in the presence of a sub-inhibitory concentration of ND-011992.

Materials:

e M. tuberculosis H37Rv (or other suitable strain)
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o Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC
(Albumin-Dextrose-Catalase)

e ND-011992

e Test compound library

e Resazurin sodium salt

o Sterile 384-well microplates

e Incubator (37°C)

Plate reader (for fluorescence measurement)
Procedure:

e Prepare M. tuberculosis Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase
(OD600 of 0.4-0.6). Dilute the culture in fresh 7H9 broth to achieve a final concentration that
results in a clear growth signal after 5-7 days of incubation.

o Prepare Compound Plates: Dispense the test compounds from your library into the wells of a
384-well plate to achieve the desired final screening concentration (e.g., 10 uM). Include
appropriate controls:

o Positive Control: A known synergistic combination (e.g., ND-011992 + Q203) or a broad-
spectrum antibiotic.

o Negative Control: DMSO (or the solvent used for the compound library).
o No-Cell Control: Media only.

e Add ND-011992: Add ND-011992 to all wells (except the negative control wells for ND-
011992 alone) to a final sub-inhibitory concentration (e.g., a concentration that does not
significantly inhibit growth on its own, to be determined empirically but likely in the low
micromolar range).
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 Inoculate Plates: Add the prepared M. tuberculosis inoculum to all wells except the no-cell
control wells.

 Incubation: Seal the plates and incubate at 37°C for 5-7 days.

e Determine Growth Inhibition:
o Add resazurin solution to each well to a final concentration of 0.0025%.
o Incubate for an additional 16-24 hours at 37°C.

o Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A reduction in fluorescence
indicates inhibition of bacterial growth.

» Data Analysis: Calculate the percent inhibition for each test compound compared to the
DMSO control. Identify "hits" as compounds that show significant growth inhibition only in the
presence of ND-011992.

Protocol 2: Secondary Assay - Intracellular ATP Level
Measurement

This protocol is used to validate hits from the primary screen by measuring their effect on the
intracellular ATP levels of M. tuberculosis in the presence of ND-011992.

Materials:

M. tuberculosis H37Rv

e 7H9 broth

e ND-011992

e Hit compounds from the primary screen

o BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar luciferase-based ATP detection
reagent)

o Sterile opaque-walled 96-well microplates
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e Luminometer
Procedure:
o Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.

o Compound Treatment: In an opaque-walled 96-well plate, expose the bacterial culture to:

[e]

Test compound alone.

o

ND-011992 alone (at the same sub-inhibitory concentration as the primary screen).

[¢]

Test compound in combination with ND-011992.

[¢]

Include positive (ND-011992 + Q203) and negative (DMSO) controls.
 Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24-48 hours).
e ATP Measurement:
o Equilibrate the plate and the ATP detection reagent to room temperature.
o Add the ATP detection reagent to each well according to the manufacturer's instructions.

o Mix briefly and incubate for 5 minutes at room temperature to lyse the cells and stabilize
the luminescent signal.

» Read Luminescence: Measure the luminescence using a luminometer.

o Data Analysis: A significant decrease in luminescence in the combination treatment
compared to the individual compounds indicates a synergistic effect on ATP production.

Protocol 3: Secondary Assay - Oxygen Consumption
Rate (OCR) Measurement

This protocol validates hits by measuring their impact on the oxygen consumption rate of M.
tuberculosis when combined with ND-011992.
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Materials:

M. tuberculosis H37Rv

7H9 broth

ND-011992

Hit compounds from the primary screen

MitoXpress® Xtra Oxygen Consumption Assay kit (or similar)

Sterile 96-well microplates

Mineral oil

Fluorescence plate reader with time-resolved fluorescence capabilities

Procedure:

Prepare Cultures: Grow M. tuberculosis in 7H9 broth to mid-log phase.

Assay Setup:

[e]

In a 96-well plate, add the bacterial culture.

o

Add the test compounds, ND-011992, and their combination to the respective wells.
Include appropriate controls.

(¢]

Add the oxygen-sensitive probe from the assay kit to each well.

[¢]

Overlay each well with mineral oil to seal the sample from ambient oxygen.

Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure
the fluorescence signal kinetically over several hours.

Data Analysis: The rate of increase in fluorescence is proportional to the rate of oxygen
consumption. A significant reduction in the rate of oxygen consumption in the combination
treatment compared to the individual treatments confirms the inhibitory effect on respiration.
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Mandatory Visualization
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Caption: Dual inhibition of M. tuberculosis respiratory chain by ND-011992 and Q203.
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Primary Whole-Cell Screen
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Caption: Workflow for whole-cell screening to identify synergistic partners of ND-011992.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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